[2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine
Overview
Description
[2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Research
One significant application of dihydroisoquinolinylsulfonyl derivatives has been in cancer research. Specifically, these compounds have been identified as potent and selective inhibitors of the aldo-keto reductase AKR1C3, which is a target of interest in both breast and prostate cancer. Detailed structural analysis revealed that these inhibitors interact with the enzyme through specific molecular interactions, highlighting their potential as therapeutic agents in cancer treatment (Jamieson et al., 2012).
Synthetic Chemistry
In synthetic chemistry, these derivatives have been utilized in the development of novel synthesis methods. For instance, a one-pot synthesis approach for fluorinated 1-benzoyl-3,4-dihydroisoquinolines from corresponding [2-(o-alkynylphenyl)ethyl]amines showcased their role in creating structurally diverse compounds. This process involves hydroamination followed by oxidation, demonstrating the compound's versatility in chemical synthesis (Severin et al., 2010).
Hemostatic Properties
Research into the hemostatic properties of certain dihydroisoquinoline derivatives has also been reported. A series of new dihydroisoquinol-1-yl)propanoic acid amides were synthesized and found to influence blood coagulation positively, indicating their potential as hemostatic agents (Limanskii et al., 2009).
Environmental Chemistry
Furthermore, these compounds have been involved in environmentally friendly synthetic methods. A notable example is the development of 1,2-dihydroisoquinoline frameworks via a three-component reaction without the need for catalysts under mild conditions, emphasizing the environmental benefits of such processes (Asao et al., 2006).
Pharmacological Potential
Besides, new methodologies for preparing N-substituted 3,4-dihydroisoquinolin-1(2H)-ones demonstrated the compound's relevance in pharmacological research, offering a pathway to synthesize diverse compounds with potential therapeutic applications (Freeman et al., 2023).
Mechanism of Action
Target of Action
The primary target of [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .
Mode of Action
It is likely that the compound binds to the receptor, leading to conformational changes that modulate the receptor’s activity .
Biochemical Pathways
Given its target, it can be inferred that the compound may influence pathways related to lipid metabolism, inflammation, and energy homeostasis, which are known to be regulated by pparδ .
Result of Action
Given its target, it can be inferred that the compound may influence cellular processes such as lipid metabolism, inflammation, and energy homeostasis .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-6-8-16(14,15)13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOMGCMUOCEIJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207045 | |
Record name | 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)sulfonyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926249-81-2 | |
Record name | 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)sulfonyl]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926249-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)sulfonyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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